Cas no 329059-11-2 (4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol)

4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol
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4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652656-10mg |
4-Bromo-2-(((3-chloro-4-fluorophenyl)amino)methyl)-6-methoxyphenol |
329059-11-2 | 98% | 10mg |
¥862 | 2023-04-05 | |
A2B Chem LLC | AI79452-10mg |
4-bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol |
329059-11-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI79452-5mg |
4-bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol |
329059-11-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
TRC | B166895-25mg |
4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol |
329059-11-2 | 25mg |
$ 230.00 | 2022-06-07 | ||
TRC | B166895-50mg |
4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol |
329059-11-2 | 50mg |
$ 380.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652656-1mg |
4-Bromo-2-(((3-chloro-4-fluorophenyl)amino)methyl)-6-methoxyphenol |
329059-11-2 | 98% | 1mg |
¥535 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00935656-1g |
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol |
329059-11-2 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
Ambeed | A953966-1g |
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol |
329059-11-2 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652656-5mg |
4-Bromo-2-(((3-chloro-4-fluorophenyl)amino)methyl)-6-methoxyphenol |
329059-11-2 | 98% | 5mg |
¥573 | 2023-04-05 | |
A2B Chem LLC | AI79452-1mg |
4-bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol |
329059-11-2 | >90% | 1mg |
$201.00 | 2024-04-20 |
4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenolに関する追加情報
Recent Advances in the Study of 4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol (CAS: 329059-11-2)
The compound 4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol (CAS: 329059-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo- and fluoro-substituted aniline moiety, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological activities.
One of the key findings in the latest research is the compound's role as a potent inhibitor of specific tyrosine kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol exhibits selective inhibition against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to bind to the ATP-binding pocket of the kinase domain, thereby disrupting downstream signaling pathways essential for tumor growth.
In addition to its anticancer properties, recent investigations have explored the antimicrobial efficacy of this compound. A research team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol displays broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, a mechanism distinct from traditional beta-lactam antibiotics.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol. A 2024 paper in Organic Process Research & Development detailed a novel, high-yield synthesis route that reduces the number of steps and minimizes the use of hazardous reagents. This development is particularly significant for scaling up production while adhering to green chemistry principles.
Despite these promising findings, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have identified issues with its bioavailability and metabolic stability, prompting ongoing research into prodrug formulations and structural analogs. The scientific community continues to investigate this molecule's full therapeutic potential, with several preclinical studies currently underway to evaluate its safety and efficacy in animal models.
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